2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated organic compound with the molecular formula C8H3F6NO. It is characterized by the presence of trifluoromethyl groups attached to both the ethanone and pyridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with trifluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone
- 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of trifluoromethyl groups on both the ethanone and pyridine moieties. This structural feature imparts distinct physicochemical properties, such as high lipophilicity and chemical stability, making it valuable in various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)4-1-2-5(15-3-4)6(16)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPQIDRWRSIINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744628 | |
Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-98-0 | |
Record name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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